Here's what we can glean from historical sources:
Some older medical dictionaries mention Pyrogallol Triacetate (also known as Lenirobin) as a non-toxic alternative to Pyrogallol for treating lung disorders []. However, modern medicine doesn't utilize either compound for this purpose due to the availability of safer and more effective treatments.
Given the chemical structure of Pyrogallol Triacetate, researchers might explore its potential applications in areas like:
Pyrogallol triacetate is a chemical compound derived from pyrogallol, which is a phenolic compound known for its antioxidant properties. The molecular formula of pyrogallol triacetate is C₁₂H₁₂O₆, and it features three acetate groups attached to the pyrogallol structure. This modification enhances its solubility and stability compared to its parent compound, making it useful in various applications, particularly in organic synthesis and as an antioxidant in biological systems .
Currently, there is no documented information regarding the mechanism of action of PTA.
Pyrogallol triacetate exhibits significant biological activity due to its antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. Studies indicate that it may protect cellular components from oxidative damage, potentially offering therapeutic benefits in conditions associated with oxidative stress, such as neurodegenerative diseases and inflammation .
The synthesis of pyrogallol triacetate typically involves the acetylation of pyrogallol. Common methods include:
These methods yield pyrogallol triacetate with high purity and yield .
Pyrogallol triacetate has several applications across various fields:
Research on pyrogallol triacetate has indicated its interactions with various biomolecules. It can form complexes with metal ions, enhancing its antioxidant activity. Additionally, studies have shown that it interacts with lipid membranes, which may influence its bioavailability and efficacy as an antioxidant .
Furthermore, interaction studies suggest that pyrogallol triacetate could modulate enzymatic activities related to oxidative stress response pathways, although more research is needed to fully elucidate these mechanisms.
Several compounds share structural similarities with pyrogallol triacetate. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Pyrogallol | Trihydroxybenzene | Strong reducing agent; prone to oxidation |
Gallic Acid | Tricarboxylic phenolic compound | Antioxidant; used in food preservation |
Vanillin | Methoxy derivative of guaiacol | Flavoring agent; exhibits antioxidant properties |
Catechol | Dihydroxybenzene | Used in organic synthesis; less stable than pyrogallol triacetate |
Pyrogallol triacetate stands out due to its enhanced stability and solubility compared to these similar compounds, making it particularly useful for applications requiring prolonged activity under various conditions .
Pyrogallol triacetate (systematic name : benzene-1,2,3-triyl triacetate) is a tri-ester of pyrogallol. The compound is moderately polar and displays limited but measurable affinity for polar and non-polar media. Key experimentally measured and computationally derived parameters are summarised in Table 1.
Property | Numerical value (temperature or method) | Source |
---|---|---|
Molecular weight | 252.22 grams per mole | [1] [2] |
Exact monoisotopic mass | 252.063 grams per mole | [3] [4] |
Crystalline density (predicted) | 1.20 ± 0.10 grams per cubic centimetre at twenty-five degrees Celsius | [5] [6] |
Melting point (onset of fusion) | 165–167 degrees Celsius (capillary method) | [5] [6] [7] |
Normal boiling point (extrapolated) | 359 ± 32 degrees Celsius at seven-hundred-sixty millimetres of mercury | [6] [8] |
Decimal logarithm of the octanol ∶ water partition coefficient | 1.46 (fragment constant calculation) | [9] |
Predicted water solubility | 3.9 × 10⁻³ moles per litre (approximately one gram per litre) at twenty-five degrees Celsius | [9] |
Qualitative solubility profile | Slightly soluble in water; freely soluble in ethanol, methanol, acetone and chloroform | [10] [6] |
The modest partition coefficient and the calculated water solubility indicate that pyrogallol triacetate is amphiphilic: it dissolves efficiently in protic organic solvents while remaining only sparingly miscible with water.
Thermal investigations reveal a comparatively stable ester framework that is resistant to volatilisation under ambient pressure yet undergoes predictable phase transitions followed by ester scission at elevated temperature. The principal events are collated in Table 2.
Thermal event | Observed or calculated temperature range | Notes | Source |
---|---|---|---|
Onset of crystalline melting | One-hundred-sixty-five to one-hundred-sixty-seven degrees Celsius | Endothermic fusion without mass loss | [5] [6] [7] |
Glass-free liquid phase stability | Up to approximately two-hundred-thirty degrees Celsius under nitrogen (thermogravimetric prediction) | No significant mass change before ester decomposition | [9] |
Initial mass-loss step (ester bond cleavage and acetic acid liberation) | Begins near two-hundred-thirty degrees Celsius; peaks at two-hundred-eighty to three-hundred degrees Celsius | Consistent with elimination of acetic acid followed by aromatic ring contraction | [9] |
Complete volatilisation or char formation | Beyond three-hundred-fifty degrees Celsius in inert atmosphere | Residual carbonaceous char under inert purge; complete oxidation to carbon dioxide in air above four-hundred-fifty degrees Celsius | [11] |
Experimental melting-point data concur with historical synthetic reports, which describe the compound as a “white, crystalline powder” melting sharply at approximately one-hundred-sixty-five degrees Celsius [10] [12]. Thermogravimetric simulations predict that ester scission begins once the melt approaches two-hundred-thirty degrees Celsius, a value typically twenty to thirty degrees lower than the temperature required for bulk evaporation, illustrating that chemical decomposition precedes volatilisation [9] [11].
The three acetyl substituents confer acid stability but render the molecule susceptible to nucleophilic attack under alkaline conditions. Controlled hydrolysis regenerates the parent tri-phenol (pyrogallol) and liberates acetic acid. Salient observations are summarised in Table 3.
Reaction environment | Experimental observations | Kinetic comment | Source |
---|---|---|---|
Neutral or moderately acidic aqueous media (proton activity index below seven) | No detectable cleavage after twenty-four hours at twenty-five degrees Celsius | Ester linkage remains intact; compound behaves as a neutral tri-ester | [10] |
Mild alkaline solution (sodium hydroxide, thirty millimoles per litre, twenty-five degrees Celsius) | Complete conversion to pyrogallol within ten minutes; colour change from colourless to pale brown due to oxidation of the liberated tri-phenol | Apparent pseudo-first-order half-life below two minutes | [13] |
Concentrated alkali hydroxide (> one mole per litre) at ambient temperature | Immediate saponification; no detectable triacetate by thin-layer chromatography | Reaction limited by diffusion rather than intrinsic rate | [12] [10] |
Buffer-free aqueous suspensions exposed to atmospheric oxygen | Slow, spontaneous deacetylation observed over several days, accelerated by borate ions that catalyse acyl-oxygen cleavage | Hydrolysis followed by autoxidation of pyrogallol generates quinonoid chromophores | [12] [14] |
The ease of base-catalysed hydrolysis arises from resonance stabilisation of the tetrahedral intermediate formed when hydroxide ions attack each carbonyl carbon. Empirical studies demonstrate that sodium hydroxide solutions as dilute as ten millimoles per litre effect complete deacetylation in minutes [13], while concentrated alkali destroys the ester instantaneously, a fact long noted in classical organic syntheses of pyrogallol derivatives [12]. Under acidic or neutral conditions the molecule is remarkably robust, enabling its isolation and purification by recrystallisation from ethanol without partial hydrolysis [5].
Under very strong alkaline conditions oxidation competes with hydrolysis: freshly generated pyrogallol autoxidises to purpurogallin and related quinones, accounting for the darkening reported when triacetate is treated with hypochlorite or iodine in borate buffers at high proton activity index [12] [14].